2-(2-Phenoxyethyl)piperidine hydrochloride

Description

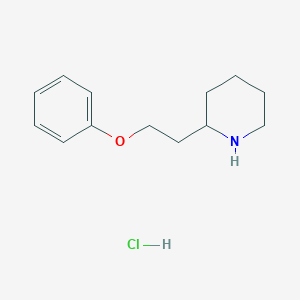

2-(2-Phenoxyethyl)piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl substituent attached to the piperidine ring. The compound’s molecular formula is C₁₃H₁₈ClNO (molecular weight: 247.74 g/mol).

Properties

IUPAC Name |

2-(2-phenoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12;/h1-3,7-8,12,14H,4-6,9-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFVVPNOUQUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Phenoxyethyl)piperidine hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a phenoxyethyl group. This structure is pivotal for its interaction with biological targets, particularly in the central nervous system (CNS) and cancer therapy.

Research indicates that this compound interacts with various neurotransmitter systems and enzymes. Its mechanisms include:

- Acetylcholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in synaptic clefts. This inhibition can enhance cholinergic signaling, beneficial in conditions like Alzheimer's disease .

- Anticancer Activity : Similar compounds have demonstrated anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. The activation of caspases and the release of cytochrome c are critical events in this process .

Biological Activity Data

The following table summarizes the biological activities and effects observed for this compound and related compounds:

Case Studies

-

Acetylcholinesterase Inhibition :

A study demonstrated that derivatives of phenoxyethyl piperidine effectively inhibited AChE with IC50 values ranging from 2.1 to 35.6 µM, indicating their potential as therapeutic agents for cognitive enhancement in neurodegenerative diseases . -

Anticancer Properties :

In vitro studies on breast cancer cell lines showed that compounds similar to this compound could reduce mitochondrial membrane integrity, leading to increased apoptosis. The treatment resulted in significant activation of caspase-3 and caspase-9, highlighting its role in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable absorption profiles, with sufficient oral bioavailability (approximately 31.8%) and clearance rates conducive for therapeutic applications .

Scientific Research Applications

Pharmacological Properties

2-(2-Phenoxyethyl)piperidine hydrochloride exhibits significant pharmacological properties, particularly as an inhibitor of acetylcholinesterase (AChE). AChE is crucial in the breakdown of acetylcholine in the synapses, and its inhibition can enhance cholinergic transmission, making it a target for treating neurodegenerative diseases such as Alzheimer's disease.

1.1. Inhibition of Acetylcholinesterase

Research indicates that derivatives of phenoxyethyl piperidine exhibit selective inhibition of AChE. A study demonstrated that compounds bearing phenoxyethyl amines showed high selectivity for AChE inhibition, which is essential for developing treatments for Alzheimer's disease and other cognitive disorders .

1.2. Central Nervous System Disorders

The compound may also have applications in treating various central nervous system (CNS) disorders, including depression and anxiety. Piperidine derivatives have been shown to possess antidepressant and anxiolytic effects by modulating neurotransmitter systems such as serotonin and norepinephrine . These compounds can be utilized in therapeutic strategies for conditions like major depressive disorder and generalized anxiety disorder.

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms.

2.1. Mechanisms of Action

Piperidine compounds have been found to affect critical signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways. These pathways are vital for cell survival and proliferation; thus, their modulation can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

2.2. Case Studies

Several in vitro and in vivo studies have demonstrated the efficacy of piperidine derivatives against various cancer types, including breast, prostate, and ovarian cancers. For instance, piperidine has been shown to activate caspases involved in apoptosis, leading to cell death in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Molecular dynamics simulations have revealed how variations in chemical structure can influence binding affinity to target enzymes like AChE.

3.1. Molecular Dynamics Studies

Molecular dynamics studies have provided insights into how modifications to the phenoxyethyl group can enhance or reduce inhibitory activity against cholinesterases. These findings are instrumental in guiding future drug design efforts aimed at improving efficacy and reducing side effects associated with existing therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neurodegenerative Diseases | Inhibitor of AChE; potential treatment for Alzheimer's disease |

| CNS Disorders | Antidepressant and anxiolytic effects; targets serotonin/norepinephrine |

| Anticancer Activity | Induces apoptosis; modulates signaling pathways involved in cancer growth |

| Structure-Activity Relationship | Insights from molecular dynamics on optimizing pharmacological properties |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and phenoxyethyl group participate in nucleophilic substitutions. Key examples include:

Reaction with 4-chlorophenol (Patent EP1978959 ):

-

Conditions : K₂CO₃ in DMF at 75°C for 15 hours

-

Product : 1-{4-[2-(4-Chlorophenoxy)ethyl]piperidin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone

-

Yield : 96% (LC-MS: m/z 418 [M+1]⁺)

Gabriel Synthesis (PMC11792719 ):

-

Reagents : Potassium phthalimide, triethylamine, acetonitrile

-

Product : 2-(2-(piperidine-1-yl)ethyl)isoindoline-1,3-dione

-

Key Step : Cleavage with methylamine yields 2-(piperidine-1-yl)ethan-1-amine

Oxidation and Reduction Reactions

The compound undergoes redox transformations under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Source |

|---|---|---|---|

| Oxidation | KMnO₄ in acidic medium | Carboxylic acid derivatives | |

| Reduction | H₂ with Pd/C catalyst | Alcohol or alkane intermediates |

Example :

-

Borane (BH₃) reduction of ketone intermediates produces secondary alcohols with >90% conversion efficiency .

Amidation and Coupling Reactions

The amine group facilitates amide bond formation:

Amidation Protocol (PMC11792719 ):

-

Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt)

-

Conditions : THF at 0°C → RT for 24 hours

-

Products : N-(2-(piperidine-1-yl)ethyl)benzamide derivatives (e.g., 5a-5l)

-

Yields : 63–98% after recrystallization

Key Data :

-

Compound 5c (4-Cl derivative): 63% yield (MP: 112–114°C)

-

Compound 5i (4-NO₂ derivative): 98% yield (MP: 158–160°C)

Electrophilic Aromatic Substitution

The phenoxy group undergoes electrophilic modifications:

-

Reagents : HNO₃/H₂SO₄

-

Product : 3-NO₂ or 4-NO₂ substituted derivatives

-

Application : Enhanced acetylcholinesterase (AChE) inhibition (IC₅₀: 0.89 µM for 4-NO₂ variant)

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(2-phenoxyethyl)piperidine hydrochloride with structurally similar compounds:

Key Observations:

- Substituent Effects: The phenoxyethyl group in the target compound provides a balance between lipophilicity and steric bulk compared to bulkier diphenylmethoxy (e.g., 303.83 g/mol) or smaller isopropoxyethyl groups (207.74 g/mol).

- Electronic Properties: Ether linkages (e.g., phenoxyethyl) enhance solubility compared to purely aromatic substituents (e.g., bis-phenylethyl in GZ-246B) .

Pharmacological and Toxicological Profiles

Activity and Mechanism

- The bis-phenylethyl substitution in GZ-246B enhances binding affinity due to increased hydrophobic interactions .

- Local Anesthetic Potential: Piperidine derivatives such as α-eucaine () exhibit anesthetic properties, implying that the phenoxyethyl group in the target compound could similarly modulate ion channels .

Q & A

Basic: What are the standard synthetic routes for 2-(2-Phenoxyethyl)piperidine hydrochloride, and what key parameters influence yield?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenoxyethyl groups can be introduced via alkylation of piperidine derivatives using 2-phenoxyethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:

- Catalyst/base selection : Weak bases like NaHCO₃ minimize side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and thermal stability .

Yield optimization requires monitoring reaction progress via TLC or HPLC to terminate the reaction at peak product concentration.

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent purity) or stereochemical impurities. To address this:

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as stereoisomers may exhibit divergent bioactivity .

- Dose-response standardization : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) in physiologically relevant models (e.g., primary cell cultures vs. immortalized lines) .

- Control for metabolite interference : Perform stability assays in buffer and biological matrices to rule out degradation artifacts .

Basic: What spectroscopic techniques are recommended for characterizing this compound’s purity?

Answer: A combination of:

- ¹H/¹³C NMR : To verify structural integrity and detect residual solvents (e.g., DMSO-d₆ at δ 2.50 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) and rule out byproducts .

- HPLC-UV/ELSD : Quantify purity (>95% is typical for research-grade material) using C18 columns and acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric excess?

Answer: Key strategies include:

- Continuous flow chemistry : Enhances heat/mass transfer, reducing racemization risks .

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereochemistry during coupling steps .

- In-line monitoring : FTIR or Raman spectroscopy enables real-time adjustment of pH and temperature .

Post-synthesis, recrystallization from ethanol/water mixtures improves enantiomeric purity .

Basic: What are the critical storage conditions to ensure compound stability?

Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation . Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Avoid freezing, as thaw cycles may induce phase separation.

Advanced: How should researchers design experiments to assess the compound’s stability under physiological conditions?

Answer:

- Simulated biological media : Incubate the compound in PBS (pH 7.4) or serum at 37°C for 24–72 hours, sampling at intervals for HPLC analysis .

- Light exposure testing : Use a solar simulator to evaluate photodegradation kinetics .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., piperidine ring-opened derivatives) .

Basic: What safety precautions are essential during handling?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with activated carbon or vermiculite; avoid aqueous washing to prevent environmental contamination .

Advanced: How can computational methods supplement experimental data for toxicity prediction?

Answer:

- QSAR models : Predict acute toxicity (e.g., LD₅₀) using descriptors like logP and topological polar surface area .

- Molecular docking : Screen for off-target interactions with CYP450 enzymes or hERG channels .

- Read-across analysis : Compare with structurally similar compounds (e.g., piperidine derivatives with phenoxy groups) to infer ecotoxicological risks .

Basic: What are the common solvents for recrystallization, and how do they affect crystal morphology?

Answer:

- Ethanol/water mixtures : Yield needle-like crystals with high purity .

- Diethyl ether : Produces smaller, irregular crystals but removes nonpolar impurities .

- Acetone : Fast evaporation generates metastable polymorphs, requiring characterization by PXRD .

Advanced: How can researchers address conflicting data on the compound’s ecological impact?

Answer:

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems .

- QSAR-ECOSAR modeling : Estimate aquatic toxicity (e.g., LC₅₀ for Daphnia magna) when experimental data are unavailable .

- Trophic transfer studies : Track bioaccumulation in model food chains (algae → Daphnia → zebrafish) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.